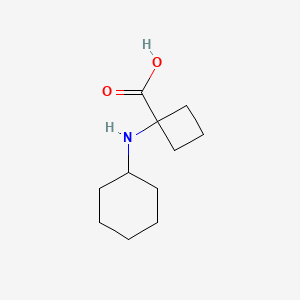

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

1-(cyclohexylamino)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H19NO2/c13-10(14)11(7-4-8-11)12-9-5-2-1-3-6-9/h9,12H,1-8H2,(H,13,14) |

InChI Key |

IAYPHQFVBKVZSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2(CCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Ring Formation and Functionalization

A common approach to preparing aminocycloalkane carboxylic acids involves initial ring formation via base-promoted cyclization reactions followed by functional group transformations.

Base-Promoted Ring Formation : Starting from suitable precursors such as dihaloalkanes or unsaturated acid derivatives, the cyclobutane ring can be formed using strong bases to induce intramolecular cyclization. For example, in related cyclopentane systems, ring closure is effected in the presence of a base to yield key intermediates.

Halogenation and Rearrangement : Bromination or chlorination of the intermediate cyclobutane ring often introduces a good leaving group (e.g., bromine, chlorine), facilitating further substitution reactions. Subsequent rearrangements such as the Favorskii rearrangement can be employed to adjust the ring and functional groups, as demonstrated in cyclopentane carboxylic acid synthesis.

Introduction of the Cyclohexylamino Group

Nucleophilic Substitution : The halogenated cyclobutane intermediate can undergo nucleophilic substitution with cyclohexylamine to introduce the cyclohexylamino substituent at the 1-position. This step typically requires controlled conditions to favor substitution over elimination.

Hydrogenation and Deprotection : If protecting groups are used on the amino functionality, catalytic hydrogenation (e.g., using Pt/C or Pd/C catalysts under hydrogen gas) can remove protecting groups and reduce any unsaturated bonds, yielding the free amine.

Carboxylic Acid Installation

Ester Hydrolysis (Saponification) : The carboxylic acid group is often introduced as an ester in early steps and subsequently hydrolyzed to the free acid using aqueous alkali metal hydroxides (e.g., sodium hydroxide) at elevated temperatures (70–150 °C).

Acidification and Isolation : After saponification, acidification with concentrated hydrochloric acid at low temperatures (0–30 °C) precipitates the free acid or its hydrochloride salt, which can be isolated and purified.

Purification and Final Treatment

Treatment with Propylene Oxide : To obtain the free amine from its hydrochloride salt, treatment with propylene oxide in methanolic solution at low temperatures (-5 to +20 °C) is effective.

Solvent Extraction and Crystallization : Organic solvents such as methanol, ethanol, or ethyl acetate are used for extraction and purification. Crystallization from these solvents yields the pure 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid.

Comparative Data Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature Range (°C) | Notes |

|---|---|---|---|

| Ring Formation | Base (e.g., NaH, KOH), dihaloalkane precursor | 80–150 | Intramolecular cyclization |

| Halogenation | Bromine, Chlorine | Room temp to reflux | Introduces leaving group for substitution |

| Nucleophilic Substitution | Cyclohexylamine | 25–80 | Amino group introduction via substitution |

| Hydrogenation/Deprotection | Pt/C or Pd/C catalyst, H2 gas | 1–10 atm, room temp | Removes protecting groups, saturates bonds |

| Ester Hydrolysis (Saponification) | NaOH or KOH aqueous solution | 70–150 | Converts ester to carboxylic acid |

| Acidification | Concentrated HCl | 0–30 | Precipitates acid or hydrochloride salt |

| Final Treatment | Propylene oxide in methanol | -5 to +20 | Converts hydrochloride salt to free amine |

Research Discoveries and Insights

The use of conventional hydrogenation catalysts such as Pt/C or Pd/C under moderate hydrogen pressures (1–10 atm) in alcoholic solvents (methanol, ethanol) facilitates efficient deprotection and saturation steps without steric hindrance concerns.

Alternative hydrogen sources like hydrazine or formic acid can be used but hydrogen gas remains preferred for industrial scalability.

The Favorskii rearrangement is a pivotal step in related aminocycloalkane carboxylic acid syntheses, enabling ring contraction or rearrangement to yield the desired cyclobutane skeleton.

The saponification step requires careful temperature control to avoid decomposition and ensure complete conversion of esters to acids.

Treatment with propylene oxide is a mild and effective method to liberate free amines from their hydrochloride salts, improving yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group undergoes reduction under standard conditions. Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol (-CH₂OH), while preserving the amine functionality. Borane (BH₃) in tetrahydrofuran (THF) selectively reduces the acid to the corresponding alcohol without affecting the cyclobutane ring.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Carboxylic acid reduction | LiAlH₄, dry ether, 0°C → RT | 1-(Cyclohexylamino)cyclobutane-1-methanol |

| Selective reduction | BH₃·THF, reflux | 1-(Cyclohexylamino)cyclobutane-1-methanol |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. Dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl₂) are commonly used activating agents.

Example esterification :

Example amidation :

Deprotection and Functional Group Interconversion

The cyclohexylamino group can participate in deprotection reactions. For instance, alkali hydrolysis removes acetyl protecting groups from amines . While the parent compound lacks protection, synthetic intermediates often utilize tert-butoxycarbonyl (Boc) groups, removable via trifluoroacetic acid (TFA).

Salt Formation and Acid-Base Reactions

The compound forms hydrochloride salts under acidic conditions, enhancing solubility for biological studies. Reaction with strong bases (e.g., NaOH) deprotonates the carboxylic acid, forming water-soluble carboxylates.

Nucleophilic Substitution at the Amine

The secondary amine undergoes alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

-

Acylation : Forms amides with acyl chlorides (e.g., AcCl).

Decarboxylation Pathways

Thermal or metal-catalyzed decarboxylation eliminates CO₂, generating a cyclobutylamine derivative. Copper catalysts facilitate decarboxylative coupling reactions, as seen in analogous systems .

Participation in Cycloadditions

The strained cyclobutane ring may engage in [2+2] photocycloadditions with alkenes, though experimental evidence for this specific compound is limited. Related cyclobutane derivatives exhibit such reactivity under UV light .

Oxidation Reactions

The cyclohexylamino group is susceptible to oxidation. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the amine to a nitroso or hydroxylamine derivative.

Comparative Reactivity of Structural Analogues

Reaction Optimization Considerations

Scientific Research Applications

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

Substituent Variations and Structural Analogues

Comparative Analysis of Substituent Effects

Steric and Conformational Effects

- Cyclohexylamino Group: The bulky cyclohexyl group in 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid imposes significant steric hindrance, limiting rotational freedom and stabilizing specific peptide conformations. This contrasts with E7/Z7 (butenyl substituents), which enable ring-closing metathesis (RCM) to stabilize α-helical peptides via geometry-specific stapling .

- Aromatic vs.

Electronic and Reactivity Profiles

- Carbamoyl vs. Amino Groups: The methylcarbamoyl group in 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid introduces hydrogen-bonding capability and amide resonance, differing from the primary amine in the target compound. This may alter interactions with biological targets .

- Fluorinated Derivatives : The electronegative fluorine atoms in 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .

Acidity and Chelation Potential

- Dicarboxylic Acid Derivatives: Cyclobutane-1,1-dicarboxylic acid (two -COOH groups) exhibits stronger acidity (pKa ~2–3) and chelating ability compared to monocarboxylic analogues, making it useful in coordination chemistry and as a carboplatin impurity .

Biological Activity

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

- Molecular Formula : C10H17N

- Molecular Weight : 167.25 g/mol

- CAS Number : [not provided in the sources]

The biological activity of 1-(cyclohexylamino)cyclobutane-1-carboxylic acid is attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to diverse physiological effects. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .

Biological Activities

Research indicates that 1-(cyclohexylamino)cyclobutane-1-carboxylic acid exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures display antimicrobial properties, suggesting potential efficacy against bacterial infections .

- Anticancer Properties : The compound may act as an inhibitor of certain cancer-related enzymes, potentially leading to reduced tumor growth and proliferation .

- Neuroprotective Effects : Preliminary studies suggest that this compound could have neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of cyclobutane derivatives, including 1-(cyclohexylamino)cyclobutane-1-carboxylic acid:

- Anticancer Activity : A study demonstrated that derivatives of cyclobutane carboxylic acids exhibited significant inhibition of cancer cell lines, highlighting their potential as anticancer agents. The mechanism involved the modulation of apoptotic pathways .

- Neuroprotective Effects : Research indicated that cyclobutane derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential in treating conditions like Alzheimer's disease .

- Synthetic Applications : The compound has been utilized as a building block in synthetic organic chemistry, facilitating the development of more complex molecules with desirable biological activities .

Comparative Analysis

To better understand the biological activity of 1-(cyclohexylamino)cyclobutane-1-carboxylic acid, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

| 4-amino-3,5,6,7-tetrahydro-s-indacen-1-one | Antimicrobial | Interaction with bacterial cell membranes |

| 5-cyclopropyl-2-fluorobenzonitrile | Anticancer | Inhibition of cancer cell proliferation |

Q & A

Q. What are the established synthetic routes for 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling cyclohexylamine with a cyclobutane-1-carboxylic acid derivative. A methodological approach includes:

- Step 1 : Prepare a reactive cyclobutane intermediate, such as a carboxylic acid chloride (e.g., cyclobutanecarboxylic acid chloride, CAS 5006-22-4, as in ), to enhance nucleophilic substitution with cyclohexylamine.

- Step 2 : Use coupling agents like EDC/HOBt or DCC to facilitate amide bond formation under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions .

- Step 3 : Purify the product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress with TLC or HPLC.

- Optimization : Adjust pH (6–8) and temperature (20–25°C post-initial reaction) to balance yield and purity. Evidence from similar compounds (e.g., 1-aminocyclohexane-1-carboxylic acid, CAS 2756-85-6) suggests that steric hindrance from the cyclobutane ring may necessitate longer reaction times (24–48 hours) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR to confirm the cyclohexylamino group (δ 1.2–2.1 ppm for cyclohexyl protons) and cyclobutane ring (δ 2.5–3.5 ppm for ring protons). Compare with computed NMR data (e.g., via Gaussian or ACD/Labs) to validate assignments .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and amide C=O stretches (~1650–1700 cm⁻¹) to confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the molecular formula (C₁₁H₂₀N₂O₂; exact mass 212.1525) with <2 ppm error .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (60:40) to assess purity (>98%) .

Advanced Research Questions

Q. How can conformational analysis resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity may arise from the compound’s flexible cyclobutane and cyclohexyl groups. Methodological strategies include:

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict dominant conformers. Compare with NOESY NMR data to validate intramolecular interactions (e.g., between the cyclohexyl group and carboxylic acid) .

- X-ray Crystallography : If crystals are obtainable (e.g., via slow evaporation in methanol), determine the solid-state conformation. Evidence from related cyclobutane dicarboxylic acids (CAS 5445-51-2) shows planar cyclobutane rings with slight puckering .

Q. How can solubility discrepancies in aqueous vs. organic solvents be addressed for in vitro assays?

- pH Adjustment : The carboxylic acid group (pKa ~4.5) can be deprotonated at pH 7.4 (physiological buffer) to improve aqueous solubility. Use sodium or potassium salts .

- Co-solvents : Employ DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility in cell-based assays. Pre-screen for solvent toxicity using negative controls .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs (e.g., as in 1,1-cyclobutanedicarboxylic acid, CAS 5445-51-2) that may affect solubility .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the cyclohexylamino group?

- Substituent Variation : Replace cyclohexyl with smaller (cyclopentyl) or bulkier (adamantyl) groups to probe steric effects. Use reductive amination or Ullmann coupling for synthetic diversification .

- Bioisosteres : Substitute the carboxylic acid with a tetrazole or sulfonamide group to modulate polarity and binding affinity. Compare IC₅₀ values in enzyme inhibition assays .

Q. How should researchers address contradictions between purity data and observed bioactivity?

- Orthogonal Purity Assessment : Combine HPLC (for organic impurities) with ion chromatography (for inorganic salts) and -NMR (for structural confirmation).

- Bioassay Controls : Test synthetic intermediates (e.g., cyclobutane-1-carboxylic acid chloride) for off-target activity. Evidence from cyclopentane derivatives (CAS 4415-82-1) shows trace impurities can alter results .

- Batch Consistency : Replicate experiments across ≥3 independently synthesized batches to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.